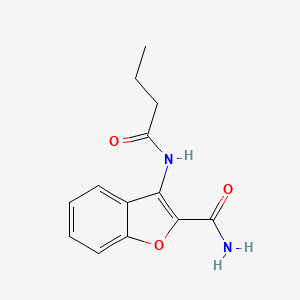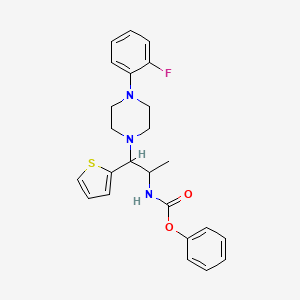
Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroleptic Activity and Dopamine-Uptake Inhibition
A study on a series of 1-piperazino-3-phenylindans, which share structural similarities with the compound , highlighted their synthesis and testing for neuroleptic and thymoleptic activity. The research found neuroleptic activity in trans racemates associated with enantiomers, emphasizing the systematic variation of structural components to develop potent and long-acting neuroleptic compounds. This study particularly noted the importance of dopamine-uptake inhibition in optimizing thymoleptic activity, demonstrating high enantioselectivity for both cis and trans racemates in inhibiting dopamine uptake (Böge Kp, 1983).
Antitumor Activity
Novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds were synthesized and evaluated for cytotoxic activity against several tumor cell lines. The study found that compounds with specific substituents showed significantly potent cytotoxicity by in vitro testing, with one derivative exhibiting potent antitumor activity against human carcinoma without causing undesirable effects in mice (H. Naito et al., 2005).
Cardiovascular Pharmacology
Another research effort synthesized aryloxyaminopropanols to influence cardiovascular functions, such as hypertension and ischemic cardiac disease, favorably. This study evaluated the beta-antiadrenergic and vasodilatative activities of these compounds, finding that certain alkyl substitutions of phenylcarbamate were more effective in decreasing heart rate and inhibiting the positive chronotropic effect of isoprenaline (T. Goněc et al., 2008).
Fluorescent Logic Gates
Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates highlighted the design and synthesis of compounds acting as fluorescent logic gates. These molecules, studied in different solvent conditions, demonstrated the potential for probing the microenvironment of cellular membranes and protein interfaces by altering solvent polarity, thus reconfiguring the logic gates between TRANSFER and AND logic (Gabriel Gauci & David C. Magri, 2022).
Antimicrobial and Antifungal Activity
A study synthesized derivatives of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine and evaluated their antimicrobial and antifungal activities. Compounds showed potent activity against specific bacterial and fungal strains, with one compound exhibiting better inhibitory activity than the standard drug chloramphenicol against P. aeruginosa (V. Mishra & T. Chundawat, 2019).
Propriétés
IUPAC Name |
phenyl N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-19-8-3-2-4-9-19)23(22-12-7-17-31-22)28-15-13-27(14-16-28)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLYVGTSNQQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


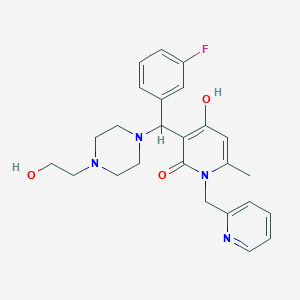
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)

![2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2862198.png)
![N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2862200.png)
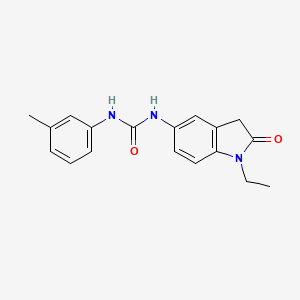
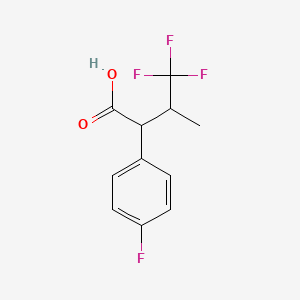


![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)
